TafuramycinA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Tafuramycin A involves several key steps to optimize yield and simplify purification . The process includes:
Regioselective Bromination: Using 4-dimethylaminopyridine as a catalyst to achieve regioselective bromination.
Aryl Radical Alkene Cyclization: Controlling this step to prevent dechlorination side reactions.
Protection/Deprotection Strategy: Employing a new method to avoid furan double bond reduction during the classical O-benzyl deprotection.
The compound can be synthesized in either 8 steps from intermediate 6 or 7 steps from intermediate 17, with yields of 52% and 37%, respectively .
化学反应分析
Tafuramycin A undergoes several types of chemical reactions:
Oxidation: Tafuramycin A can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced, although care must be taken to avoid reducing the furan double bond.
Substitution: Tafuramycin A can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include 4-dimethylaminopyridine for bromination and various protecting groups for the protection/deprotection steps . Major products formed from these reactions include regioselectively brominated intermediates and cyclized products .
科学研究应用
Tafuramycin A has a wide range of scientific research applications:
作用机制
Tafuramycin A exerts its effects through DNA alkylation and intercalation . The compound targets specific DNA sequences, forming covalent bonds with the DNA and disrupting its structure. This leads to the inhibition of DNA replication and transcription, ultimately inducing cell death . The molecular targets include the minor groove of DNA, where Tafuramycin A binds and exerts its cytotoxic effects .
相似化合物的比较
Tafuramycin A is unique among duocarmycin derivatives due to its specific regioselective bromination and protection/deprotection strategies . Similar compounds include:
Duocarmycin SA: The parent compound from which Tafuramycin A is derived.
Thymoquinone: Another compound with anticancer properties, although it possesses different mechanisms of action.
Epicatechin: Known for its chemomodulatory potentials, but less potent compared to Tafuramycin A.
Tafuramycin A stands out due to its higher potency and specificity in targeting cancer cells .
属性
分子式 |
C23H21ClN2O6 |
---|---|
分子量 |
456.9 g/mol |
IUPAC 名称 |
[8-(chloromethyl)-4-hydroxy-7,8-dihydrofuro[2,3-e]indol-6-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C23H21ClN2O6/c1-29-17-7-11-6-14(25-19(11)22(31-3)21(17)30-2)23(28)26-10-12(9-24)18-15(26)8-16(27)13-4-5-32-20(13)18/h4-8,12,25,27H,9-10H2,1-3H3 |
InChI 键 |
DWQYILVVCVQOOR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C5C(=C(C=C43)O)C=CO5)CCl)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。